molecular formula C6H7NO2 B043956 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 116178-22-4

4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one

Cat. No. B043956
M. Wt: 125.13 g/mol
InChI Key: MOUBLJSFZBFTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one, also known as MOA-TAH, is a bicyclic compound that has been studied for its potential therapeutic applications. MOA-TAH has a unique structure that makes it an interesting compound for research.

Mechanism Of Action

The exact mechanism of action of 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is not fully understood, but it is thought to work by modulating the levels of certain neurotransmitters in the brain. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in mood regulation, pain perception, and movement control.

Biochemical And Physiological Effects

4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages And Limitations For Lab Experiments

4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has a number of advantages for lab experiments. It is a relatively stable compound that can be synthesized with good yields and high purity. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is also relatively easy to administer to animal models, making it a good candidate for in vivo studies. However, there are also some limitations to using 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are a number of future directions for research on 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. One area of research could be to further investigate its potential as an antidepressant, anxiolytic, and analgesic. Another area of research could be to investigate its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, more research could be done to understand the mechanism of action of 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one and to identify specific pathways that it targets.

Synthesis Methods

4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one can be synthesized using a few different methods. One method involves the reaction of 3,4-dihydro-2H-pyran with 1,2-diaminocyclohexane in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2,3-dihydrofuran with 1,2-diaminocyclohexane in the presence of trifluoroacetic acid. These methods have been used to produce 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one with good yields and high purity.

Scientific Research Applications

4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been studied for its potential therapeutic applications. Some of the areas of research include its use as an antidepressant, anxiolytic, and analgesic. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has also been studied for its potential as a treatment for Parkinson's disease and other neurological disorders.

properties

CAS RN

116178-22-4

Product Name

4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

4-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one

InChI

InChI=1S/C6H7NO2/c1-6-3-2(4(6)9-6)5(8)7-3/h2-4H,1H3,(H,7,8)

InChI Key

MOUBLJSFZBFTKP-UHFFFAOYSA-N

SMILES

CC12C3C(C1O2)C(=O)N3

Canonical SMILES

CC12C3C(C1O2)C(=O)N3

Origin of Product

United States

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